4'-Iodo-4-dimethylaminoazobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

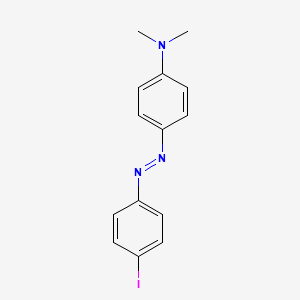

4-[(4-iodophenyl)diazenyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCFDMNXBTVUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501039007 |

Source

|

| Record name | Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501039007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3805-67-2 |

Source

|

| Record name | Aniline, p-((p-iodophenyl)azo)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003805672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501039007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Iodo-4-dimethylaminoazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Iodo-4-dimethylaminoazobenzene: Properties, Synthesis, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Iodo-4-dimethylaminoazobenzene is a substituted azobenzene derivative characterized by the presence of an iodo group at the 4'-position and a dimethylamino group at the 4-position of the two phenyl rings connected by an azo linkage. This molecule holds significant interest for researchers in chemistry, materials science, and biomedicine due to its photochromic properties, which are characteristic of the azobenzene scaffold, and the presence of a heavy iodine atom, which can be leveraged for specific applications. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, spectral characterization, and a discussion of its current and potential applications in advanced research and drug development.

Introduction: The Scientific Merit of a Substituted Azobenzene

Azobenzene and its derivatives are a well-established class of photoresponsive molecules, or "photoswitches," capable of undergoing reversible isomerization between their trans and cis geometric isomers upon irradiation with light of specific wavelengths. This photoisomerization induces significant changes in the molecule's geometry, dipole moment, and absorption spectrum, making azobenzenes ideal components for the development of light-controlled materials and biological tools.

The subject of this guide, this compound, combines the photoswitchable azobenzene core with two key functional groups:

-

A Dimethylamino Group: This strong electron-donating group significantly influences the electronic and photophysical properties of the azobenzene chromophore.

-

An Iodo Group: The presence of a heavy iodine atom offers unique opportunities, including its use as a handle for further chemical modification (e.g., in cross-coupling reactions), its potential as an X-ray contrast agent, and its ability to influence the photophysical properties of the molecule.

This guide aims to serve as a detailed resource for researchers interested in harnessing the unique properties of this compound for a variety of scientific applications.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research.

Core Chemical Attributes

| Property | Value | Source(s) |

| Chemical Name | This compound | TCI |

| Synonyms | 4-Dimethylamino-4'-iodoazobenzene | TCI[1] |

| CAS Number | 3805-67-2 | TCI[1] |

| Molecular Formula | C₁₄H₁₄IN₃ | TCI[1] |

| Molecular Weight | 351.19 g/mol | TCI[1] |

| Appearance | Light yellow to brown powder/crystal | TCI[1] |

| Melting Point | 162.0 to 166.0 °C | TCI[1] |

Solubility Profile

While quantitative solubility data for this compound is not extensively published, based on the properties of the related compound 4-dimethylaminoazobenzene, it is expected to be practically insoluble in water. It is anticipated to be soluble in a range of organic solvents.

Expected Solubility:

-

Soluble in: Chloroform, Dichloromethane, Toluene, Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

-

Sparingly soluble to insoluble in: Methanol, Ethanol, Hexanes.

-

Insoluble in: Water.

Rationale: The nonpolar azobenzene core and the aromatic rings suggest good solubility in common organic solvents. The dimethylamino group provides some polarity, but not enough to confer significant water solubility.

Synthesis of this compound: A Step-by-Step Protocol

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

4-Iodoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

N,N-Dimethylaniline

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Ethanol

-

Deionized Water

-

Ice

Part 1: Diazotization of 4-Iodoaniline

-

In a 250 mL beaker, dissolve 4-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and deionized water. Stir until a fine suspension of the hydrochloride salt is formed.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold suspension of 4-iodoaniline hydrochloride. Maintain the temperature below 5 °C throughout the addition. Causality: Low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting solution of 4-iodobenzenediazonium chloride should be kept cold for the next step.

Part 2: Azo Coupling

-

In a separate 500 mL beaker, dissolve N,N-dimethylaniline (1 equivalent) in a solution of dilute hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the cold N,N-dimethylaniline solution with constant, vigorous stirring.

-

While maintaining the temperature at 0-5 °C, slowly add a cold solution of sodium hydroxide to raise the pH to approximately 4-5. A colored precipitate of the product will begin to form. Causality: The coupling reaction is pH-dependent. A weakly acidic to neutral pH is optimal for the electrophilic attack of the diazonium salt on the electron-rich N,N-dimethylaniline.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.

Part 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol. If necessary, add a small amount of water to induce crystallization upon cooling.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

UV-Visible Spectroscopy

Azobenzenes exhibit characteristic absorption bands in the UV-visible region corresponding to π-π* and n-π* electronic transitions. The strong electron-donating dimethylamino group and the iodo substituent will influence the position of these bands.

-

π-π Transition:* A high-intensity band is expected in the UV region.

-

n-π Transition:* A lower-intensity band is expected in the visible region, which is responsible for the color of the compound.

Based on data for similar substituted azobenzenes, the λmax for the π-π transition is anticipated to be in the range of 320-380 nm, and the λmax for the n-π* transition is expected in the range of 400-450 nm.*

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch (from methyl groups) |

| ~1600, 1500, 1450 | Aromatic C=C stretching vibrations |

| ~1400 | N=N stretch (often weak or difficult to assign) |

| ~1350 | C-N stretch of the dimethylamino group |

| ~820 | para-disubstituted benzene C-H out-of-plane bending |

| ~500 | C-I stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule.

¹H NMR:

-

Aromatic Protons: The protons on the two phenyl rings will appear as a series of doublets in the aromatic region (δ 6.5-8.0 ppm). The protons on the ring with the dimethylamino group will be more upfield due to its electron-donating nature.

-

Methyl Protons: A singlet corresponding to the six protons of the two methyl groups of the dimethylamino group will be observed, likely in the region of δ 3.0-3.3 ppm.

¹³C NMR:

-

Aromatic Carbons: A series of signals will be observed in the aromatic region (δ 110-160 ppm). The carbon attached to the iodine will be significantly downfield.

-

Methyl Carbons: A signal for the methyl carbons of the dimethylamino group will appear in the aliphatic region (δ ~40 ppm).

Reactivity and Stability

-

Photoisomerization: Like other azobenzenes, this compound is expected to undergo reversible trans-cis isomerization upon irradiation with UV and visible light. The trans isomer is generally more thermodynamically stable.

-

Basicity: The nitrogen atoms of the azo group are weakly basic and can be protonated in strong acidic conditions.

-

Stability: The compound is generally stable under normal laboratory conditions but should be protected from prolonged exposure to strong light to prevent unintended photoisomerization or degradation. It is incompatible with strong oxidizing agents and strong acids.

Applications in Research and Drug Development

The unique combination of a photoswitchable core and an iodine atom makes this compound a versatile tool for various research applications.

Photoswitchable Ligands and Probes

The ability to change shape upon light irradiation makes azobenzenes attractive for the development of photoswitchable ligands for biological targets such as enzymes and receptors. By incorporating this compound into a pharmacophore, it may be possible to create a molecule whose biological activity can be turned "on" or "off" with light. This allows for precise spatiotemporal control over biological processes.

Caption: Photoswitchable ligand concept.

Molecular Imaging

The presence of the iodine atom opens up possibilities for its use in molecular imaging. Iodine is a known contrast agent for X-ray-based imaging techniques like computed tomography (CT). While a single iodine atom may not provide sufficient contrast for in vivo imaging, this molecule could serve as a building block for larger, iodine-rich imaging agents.

Drug Delivery Systems

Azobenzene derivatives are being explored for use in light-triggered drug delivery systems.[2][3][4] For example, this compound could be incorporated into the structure of a liposome or a polymer nanoparticle. Upon irradiation, the trans-cis isomerization can disrupt the carrier's structure, leading to the release of an encapsulated drug at a specific site in the body.

Safety and Handling

The related compound, 4-dimethylaminoazobenzene, is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[5] Therefore, this compound should be handled with caution as a potential carcinogen.

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a multifaceted molecule with significant potential for advanced research applications. Its photoswitchable nature, coupled with the presence of a versatile iodine atom, makes it a valuable tool for the development of light-controlled biological probes, novel imaging agents, and smart drug delivery systems. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its potential applications, offering a solid foundation for researchers looking to utilize this compound in their work.

References

-

SpectraBase. (n.d.). 4-Hydroxy-4'-dimethylaminoazobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information outlining the synthesis of azobenzene crosslinkers. Retrieved from [Link]

-

Giménez, D., Liras, M., & Cerdán, S. (2023). Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. International Journal of Molecular Sciences, 24(13), 10987. MDPI AG. Retrieved from [Link]

- Dong, M., Babalhavaeji, A., & Woolley, G. A. (2015). Red-Shifting Azobenzene Photoswitches for in Vivo Use. Accounts of chemical research, 48(10), 2662-2670.

- Wang, X., Chen, Y., Wang, Y., Zhang, Y., & Zhang, J. (2024). Tailoring Drug Release Kinetics by the Design and Optimization of Substituents in Azobenzene Molecules in the Photosensitive Liposomal System. Langmuir.

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved from [Link]

- Fuchter, M. J. (2020). Photoswitches beyond azobenzene: a beginner's guide. Beilstein Journal of Organic Chemistry, 21, 143-157.

- Mahato, G. K., Mahto, B., Rani, U., & Chandra, G. (2020). Azobenzenes: Photoswitching and Their Chemical Sensor Application.

- Valentini, P., & Di Mauro, E. (1990). The peculiar binding properties of 4'-deoxy,4'-iododoxorubicin to isolated DNA and 175 bp nucleosomes. Nucleic acids research, 18(19), 5707-5711.

-

ResearchGate. (n.d.). The (FTIR) Spectrum of 4-dimethylaminobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of some 4‐dimethylamino‐azobenzene derivatives with substituents in the 3‐ or in the 3‐ and the 5‐position. Retrieved from [Link]

-

ResearchGate. (n.d.). Triggered azobenzene-based prodrugs and drug delivery systems. Retrieved from [Link]

- Wang, Z., & Zhao, Y. (2022). Triggered azobenzene-based prodrugs and drug delivery systems. Journal of Controlled Release, 345, 424-440.

- Al-Hamdani, A. A. H., & Thiemann, T. (2022). Synthesis of 4'-alkoxy-4-(omega-cinnamoylalkoxy)azobenzenes and their photoswitchable behavior. Chemistry, 4(1), 10-21.

- Wessig, P., & Oeser, T. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N, N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1022.

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Synytsia, A., Synytsia, A., Blafkova, P., Volka, K., & Lapcak, L. (2021). Modification of Azobenzenes by Cross-Coupling Reactions. Molecules, 26(4), 859.

- Simms, C., Nielsen, V. R. M., Sørensen, T. J., Faulkner, S., & Langton, M. J. (2024). Photoswitchable Luminescent Lanthanide Complexes Controlled and Interrogated by Four Orthogonal Wavelengths of Light. Physical Chemistry Chemical Physics.

- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.

-

ResearchGate. (n.d.). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-hydroxyazobenzene. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Dimethylaminoazobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Asanuma, H., Shigematsu, H., & Takunaga, E. (2023). Visualization of the Dynamics of Photoinduced Crawling Motion of 4-(Methylamino)Azobenzene Crystals via Diffracted X-ray Tracking. Crystals, 13(12), 1735.

- Martin, A., & Pinkerton, A. A. (2010). X-Ray Crystallography of Chemical Compounds. In eLS. John Wiley & Sons, Ltd.

-

ResearchGate. (n.d.). X-ray crystal structure of compound 4a. Retrieved from [Link]

Sources

CAS number for 4'-Iodo-4-dimethylaminoazobenzene.

An In-Depth Technical Guide to 4'-Iodo-4-dimethylaminoazobenzene (CAS: 3805-67-2) for Research and Development Professionals

Introduction

Azobenzenes represent a fascinating class of chemical compounds characterized by two phenyl rings connected by a nitrogen-nitrogen double bond (-N=N-). This unique chromophore is the basis for their widespread use as dyes and pigments.[1] More recently, the ability of the N=N bond to undergo reversible trans-cis isomerization upon irradiation with light has positioned azobenzenes as fundamental building blocks for photoswitchable materials, molecular machines, and photopharmacology.

This guide focuses on a specific derivative, This compound , a molecule that combines the photoswitchable azobenzene core with two functionally significant substituents: an electron-donating dimethylamino group and a halogenated iodo-group at the para-positions. This substitution pattern creates a "push-pull" electronic system, which significantly influences its optical properties. For researchers, scientists, and drug development professionals, the presence of the iodine atom is particularly noteworthy. It offers a unique handle for synthetic modification and, more importantly, a potential site for radiolabeling, opening avenues in bioimaging and targeted radionuclide therapy. This document serves as a technical resource, detailing the compound's properties, synthesis, analysis, potential applications, and safety protocols.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any scientific investigation. This compound is registered under CAS number 3805-67-2. Its key identifiers and physicochemical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 3805-67-2[2] |

| IUPAC Name | (E)-1-(4-iodophenyl)-2-(4-(dimethylamino)phenyl)diazene |

| Synonyms | 4-Dimethylamino-4'-iodoazobenzene[2] |

| Molecular Formula | C₁₄H₁₄IN₃ |

| Molecular Weight | 351.19 g/mol |

| MDL Number | MFCD00059492 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Physical State | Solid (at 20 °C) | |

| Melting Point | 162.0 - 166.0 °C | [2] |

| Purity | >97.0% (typically by non-aqueous titration) | [2] |

| Solubility | Insoluble in water. | [3] |

| Storage Temperature | Room temperature; recommended <15°C in a cool, dark place. |

Section 2: Synthesis and Purification

The synthesis of asymmetrical azobenzenes like this compound is most commonly achieved through an electrophilic aromatic substitution reaction known as azo coupling . The causality behind this strategy is the generation of a highly reactive electrophile, a diazonium salt, which then attacks an electron-rich aromatic ring.

Mechanistic Rationale

The chosen pathway involves two key stages:

-

Diazotization: 4-iodoaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the unstable diazonium salt from decomposing and releasing nitrogen gas.

-

Azo Coupling: The resulting 4-iodobenzenediazonium salt is a weak electrophile. For a successful reaction, it requires a highly activated, electron-rich coupling partner. N,N-dimethylaniline is an excellent candidate due to the strong electron-donating effect of the dimethylamino group, which activates the para position for electrophilic attack. The reaction is typically run under mildly acidic to neutral conditions to ensure the coupling partner remains in its activated, non-protonated form.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles for azo dye synthesis.[4]

Materials:

-

4-iodoaniline

-

N,N-dimethylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

Diazotization of 4-iodoaniline:

-

In a 250 mL beaker, dissolve 4-iodoaniline (1 equivalent) in a solution of concentrated HCl (2.5 equivalents) and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold 4-iodoaniline solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a clear solution. Stir for an additional 15-20 minutes at this temperature.

-

-

Azo Coupling:

-

In a separate 500 mL beaker, dissolve N,N-dimethylaniline (1 equivalent) in a minimal amount of dilute HCl and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. A brightly colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Slowly neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide until it is slightly alkaline (pH 8-9). This ensures the final product precipitates fully.

-

Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound. Dry the final product under vacuum.

-

Visualization of Synthesis Workflow

Sources

An In-Depth Technical Guide to the Synthesis of 4'-Iodo-4-dimethylaminoazobenzene

This guide provides a comprehensive overview of the synthetic pathway for 4'-Iodo-4-dimethylaminoazobenzene, a valuable chromophoric scaffold in materials science and a potential intermediate in the development of novel pharmaceutical agents. The synthesis is presented with a focus on the underlying chemical principles, practical experimental considerations, and robust analytical validation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

This compound belongs to the family of azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. This azo bridge creates an extended π-conjugated system, which is responsible for the compound's characteristic color. The presence of an iodo-substituent on one phenyl ring and a dimethylamino group on the other imparts specific electronic and steric properties, making it a molecule of interest for various applications, including nonlinear optics, molecular switches, and as a building block in more complex molecular architectures.

The synthesis of this target molecule is a classic example of a two-step electrophilic aromatic substitution reaction sequence:

-

Diazotization: The conversion of the primary aromatic amine, 4-iodoaniline, into a reactive diazonium salt.

-

Azo Coupling: The electrophilic attack of the in situ generated diazonium salt on the electron-rich aromatic ring of N,N-dimethylaniline.

This strategy is both efficient and modular, allowing for the potential synthesis of a wide array of substituted azobenzene derivatives.

Mechanistic Insights and Rationale for Experimental Design

A thorough understanding of the reaction mechanisms is paramount for successful and reproducible synthesis. The following sections detail the chemical transformations and the reasoning behind the chosen experimental conditions.

Part 1: Diazotization of 4-Iodoaniline

The initial step involves the conversion of the weakly nucleophilic amino group of 4-iodoaniline into a highly electrophilic diazonium group. This is achieved through the reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

The key mechanistic steps are as follows:

-

Formation of Nitrous Acid: In an acidic medium, sodium nitrite is protonated to form nitrous acid.

-

Formation of the Nitrosonium Ion: Further protonation of nitrous acid followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 4-iodoaniline attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 4-iodobenzenediazonium chloride.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): The diazotization reaction is performed at low temperatures to prevent the unstable diazonium salt from decomposing. At higher temperatures, the diazonium salt can readily lose nitrogen gas (N₂) to form a highly reactive aryl cation, which can lead to unwanted side reactions, such as the formation of phenols.

-

Acidic Conditions: A strong acid is essential for the in situ generation of nitrous acid and the subsequent formation of the nitrosonium ion. The acid also serves to protonate the starting aniline, increasing its solubility in the aqueous medium.

-

Excess Acid: An excess of mineral acid is used to ensure the complete formation of nitrous acid and to maintain a low pH, which suppresses the unwanted coupling of the diazonium salt with the unreacted aniline.

Part 2: Azo Coupling with N,N-Dimethylaniline

The second stage of the synthesis is the azo coupling reaction, an electrophilic aromatic substitution where the 4-iodobenzenediazonium cation acts as the electrophile and the electron-rich N,N-dimethylaniline serves as the nucleophile.

The mechanism proceeds as follows:

-

Electrophilic Attack: The diazonium salt attacks the aromatic ring of N,N-dimethylaniline. The strongly activating dimethylamino group directs the substitution to the para position due to both steric and electronic effects.

-

Formation of the Sigma Complex: The attack of the diazonium ion leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as water or the acetate ion (if acetic acid is used), removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final azo product.

Causality Behind Experimental Choices:

-

Electron-Rich Coupling Partner: N,N-dimethylaniline is an excellent coupling partner due to the strong electron-donating nature of the dimethylamino group, which highly activates the aromatic ring towards electrophilic attack.

-

Control of pH: The pH of the reaction medium is a critical parameter. The coupling reaction is typically carried out in a weakly acidic to neutral medium. If the solution is too acidic, the concentration of the free amine (the reactive form of the coupling agent) will be too low due to protonation. Conversely, if the solution is too basic, the diazonium salt can be converted to a non-electrophilic diazohydroxide or diazotate anion. A buffer, such as sodium acetate, is often used to maintain the optimal pH for the coupling reaction.

Experimental Protocol: A Self-Validating System

This detailed protocol is designed to be a self-validating system, with clear checkpoints and expected observations to ensure the successful synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Iodoaniline | 219.04 | 2.19 g | 0.01 | Ensure high purity. |

| Concentrated HCl | 36.46 | 5.0 mL | ~0.06 | Handle with care in a fume hood. |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 0.011 | Prepare a fresh aqueous solution. |

| N,N-Dimethylaniline | 121.18 | 1.21 g (1.27 mL) | 0.01 | Freshly distilled is recommended. |

| Sodium Acetate (anhydrous) | 82.03 | 5.0 g | 0.061 | To be used as a buffer. |

| Ethanol | 46.07 | As needed | - | For recrystallization. |

| Deionized Water | 18.02 | As needed | - | For solutions and washing. |

| Ice | - | As needed | - | For temperature control. |

Step-by-Step Methodology

Part A: Diazotization of 4-Iodoaniline

-

Preparation of the Amine Salt Solution: In a 100 mL beaker, suspend 2.19 g (0.01 mol) of 4-iodoaniline in 20 mL of deionized water. Carefully add 5.0 mL of concentrated hydrochloric acid while stirring. The aniline salt should dissolve to form a clear solution, although some solids may remain.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process.

-

Preparation of Sodium Nitrite Solution: In a separate small beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.

-

Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold 4-iodoaniline hydrochloride solution over a period of 10-15 minutes. Use a Pasteur pipette for controlled addition. Keep the tip of the pipette below the surface of the reaction mixture to prevent the escape of nitrous fumes. Maintain the temperature strictly between 0 and 5 °C. The formation of the diazonium salt solution is indicated by a slight color change.

-

Confirmation of Diazotization: After the addition is complete, stir the mixture for an additional 10 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming that the diazotization is complete. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

-

Removal of Excess Nitrous Acid (Optional but Recommended): To remove the excess nitrous acid, which can interfere with the coupling reaction, add a small amount of urea or sulfamic acid until the starch-iodide test is negative.

Part B: Azo Coupling Reaction

-

Preparation of the Coupling Solution: In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 5 mL of 2 M hydrochloric acid. To this solution, add 5.0 g of anhydrous sodium acetate dissolved in 20 mL of water. This will create a buffered solution with the optimal pH for coupling.

-

Cooling the Coupling Solution: Cool the N,N-dimethylaniline solution in an ice bath to 0-5 °C.

-

Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution. A brightly colored precipitate of this compound should form immediately.

-

Completion of Reaction: Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid product on the filter paper with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.

-

Drying: Press the solid as dry as possible on the filter paper and then allow it to air-dry or dry in a desiccator.

-

Recrystallization: For purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of the purified crystals.

-

Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Expected Yield and Characterization

-

Appearance: Orange to reddish-brown crystalline solid.

-

Expected Yield: The yield can vary, but a moderate to good yield (60-80%) is expected under optimized conditions. Note that the diazotization of 4-iodoaniline has been reported to give lower yields compared to other halogenated anilines.

-

Melting Point: The melting point of the purified product should be determined and compared with the literature value (approximately 162-166 °C).[1]

-

Spectroscopic Analysis: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Mass spectrometry can be used to confirm the molecular weight.

Visualizing the Synthesis Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key stages of the synthesis.

Diagram 1: Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Diagram 2: Reaction Mechanism

Caption: Simplified reaction mechanism for the synthesis.

Safety and Handling

-

General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Diazonium Salts: Aryl diazonium salts, particularly in the solid state, can be explosive. It is crucial to keep the diazonium salt in a cold aqueous solution and use it immediately after preparation. Avoid isolating the diazonium salt as a solid.

-

Reagent Handling: Concentrated hydrochloric acid is corrosive and should be handled with extreme care. 4-Iodoaniline and N,N-dimethylaniline are toxic and can be absorbed through the skin. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound via the diazotization of 4-iodoaniline and subsequent azo coupling with N,N-dimethylaniline is a well-established and reliable method. By carefully controlling the reaction parameters, particularly temperature and pH, a high-purity product can be obtained in good yield. The experimental protocol provided in this guide, coupled with an understanding of the underlying chemical principles, offers a robust framework for the successful synthesis of this important azo dye. As with any chemical synthesis, adherence to safety protocols is paramount.

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning, 2011.

- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.

- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer, 2007.

Sources

A Spectroscopic Guide to 4'-Iodo-4-dimethylaminoazobenzene: Unraveling Molecular Structure and Properties

This technical guide provides a detailed exploration of the spectroscopic characteristics of 4'-Iodo-4-dimethylaminoazobenzene, a member of the versatile azo dye family. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization and analysis. While direct experimental spectra for this specific compound are not publicly available in common databases, this guide synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally similar analogs. This approach provides a robust framework for understanding its spectral features.

Introduction to this compound

This compound belongs to the class of azobenzenes, molecules characterized by two phenyl rings connected by a nitrogen double bond (-N=N-).[1][2] This core structure is a well-known chromophore, and substitutions on the phenyl rings can significantly tune the compound's color, photochemical properties, and intermolecular interactions.

The subject molecule, with CAS Registry Number 3805-67-2, features a strong electron-donating dimethylamino group (-N(CH₃)₂) at the 4-position and an electron-withdrawing iodo group (-I) at the 4'-position.[3] This "push-pull" electronic configuration is of significant interest in the development of nonlinear optical materials, dyes, and molecular switches.[4] Understanding its spectroscopic signature is paramount for quality control, structural confirmation, and predicting its behavior in various applications.

Molecular Structure and Properties:

-

Molecular Formula: C₁₄H₁₄IN₃

-

Molecular Weight: 351.19 g/mol

-

Appearance: Light yellow to brown crystalline powder

-

Melting Point: 162.0 to 166.0 °C

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound is a multi-technique approach.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra. These predictions are informed by the known spectra of analogous compounds, such as 4-dimethylamino-4'-methylazobenzene.[5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals corresponding to the aromatic protons on the two distinct phenyl rings and the protons of the dimethylamino group. The electron-donating -N(CH₃)₂ group will shield the protons on its ring, causing them to appear at a higher field (lower ppm), while the electron-withdrawing iodine atom will deshield the protons on its ring, shifting them to a lower field (higher ppm).

Caption: Labeled structure of this compound for NMR.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS)

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | ~ 7.85 | Doublet | 2H | Protons ortho to -N=N- on iodo-substituted ring | Deshielded by the azo group and the inductive effect of iodine. |

| Hₑ | ~ 7.80 | Doublet | 2H | Protons ortho to -N=N- on dimethylamino-substituted ring | Deshielded by the azo group, but less so than Hₐ due to the opposing donating group. |

| Hₐ' | ~ 7.65 | Doublet | 2H | Protons ortho to -I | Deshielded by iodine's inductive effect. |

| Hₑ' | ~ 6.75 | Doublet | 2H | Protons ortho to -N(CH₃)₂ | Strongly shielded by the powerful electron-donating effect of the dimethylamino group. |

| -N(CH₃)₂ | ~ 3.10 | Singlet | 6H | Methyl protons | Typical chemical shift for N,N-dimethylaniline derivatives. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon environment. The effects of the electron-donating and -withdrawing groups are even more pronounced in the ¹³C spectrum.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 153.0 | C-N(CH₃)₂ | Quaternary carbon attached to the strongly donating amino group, significantly deshielded. |

| ~ 151.5 | C-N=N (on iodo-ring) | Quaternary carbon attached to the azo group. |

| ~ 144.0 | C-N=N (on amino-ring) | Quaternary carbon attached to the azo group. |

| ~ 138.0 | CH (ortho to -I) | Aromatic CH deshielded by iodine. |

| ~ 125.0 | CH (ortho to -N=N- on amino-ring) | Aromatic CH. |

| ~ 123.0 | CH (ortho to -N=N- on iodo-ring) | Aromatic CH. |

| ~ 111.5 | CH (ortho to -N(CH₃)₂) | Aromatic CH strongly shielded by the amino group. |

| ~ 95.0 | C-I | Quaternary carbon attached to iodine; its chemical shift is significantly affected by the heavy atom effect. |

| ~ 40.0 | -N(CH₃)₂ | Methyl carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by vibrations corresponding to its aromatic, azo, and amine functionalities.

Table 3: Predicted Principal FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3050 - 3000 | C-H stretch | Medium | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Medium | Methyl C-H of -N(CH₃)₂ |

| ~ 1600, 1500, 1450 | C=C stretch | Strong | Aromatic ring skeletal vibrations |

| ~ 1420 | N=N stretch | Medium-Weak | Azo group (-N=N-) |

| ~ 1360 | C-N stretch | Strong | Aryl-N (amine) |

| 850 - 810 | C-H bend | Strong | para-disubstituted ring out-of-plane bending |

| ~ 600 - 500 | C-I stretch | Medium | Carbon-Iodine bond |

The presence of a strong band around 1360 cm⁻¹ for the C-N stretch and the characteristic aromatic C=C stretching bands would be key indicators of the core structure. The N=N stretch is often weak and can be difficult to identify definitively.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As a highly conjugated azo dye, this compound is expected to be colored and absorb light strongly in the visible region.

Azobenzenes typically exhibit two characteristic absorption bands:[6]

-

π → π* Transition: A high-intensity absorption band, usually in the UV or near-UV region (320-380 nm for simple azobenzenes). This corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

-

n → π* Transition: A lower-intensity absorption band at a longer wavelength, often in the visible region (~440 nm). This corresponds to the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. This transition is responsible for the characteristic color of azo compounds.

For this compound, the "push-pull" nature of the substituents will cause a significant red-shift (bathochromic shift) of the π → π* and n → π* bands compared to unsubstituted azobenzene. The electron-donating -N(CH₃)₂ group and the electron-withdrawing -I group extend the conjugation and lower the energy gap between the HOMO and LUMO.

Predicted UV-Vis Absorption Maxima (λₘₐₓ) in Ethanol:

-

π → π* Transition: Expected in the range of 390 - 420 nm.

-

n → π* Transition: Expected in the range of 450 - 490 nm, giving the compound a yellow-orange to reddish color in solution.

Experimental Protocols

The following are detailed, self-validating protocols for the acquisition of the spectroscopic data discussed.

NMR Data Acquisition Protocol

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7][8] c. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS peak.

-

¹H NMR Acquisition: a. Acquire the spectrum using a standard single-pulse experiment. b. Set a spectral width of approximately 16 ppm, centered around 6 ppm. c. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. d. Co-add 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Switch the probe to the ¹³C nucleus frequency (~100 MHz). b. Acquire the spectrum using a proton-decoupled pulse sequence. c. Set a spectral width of approximately 250 ppm. d. Use a 45-degree pulse angle and a relaxation delay of 2 seconds. e. Co-add 1024-2048 scans for adequate signal-to-noise.

-

Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. c. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm. d. Integrate the ¹H signals and pick all peaks in both spectra.

FT-IR Data Acquisition Protocol

-

Sample Preparation (KBr Pellet Method): a. Place ~1 mg of this compound and ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. b. Gently grind the mixture until a fine, homogeneous powder is obtained. c. Transfer a small amount of the powder into a pellet press. d. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Data Acquisition: a. Record a background spectrum of the empty sample compartment. b. Place the KBr pellet in the sample holder. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. d. Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. b. Label the significant peaks with their wavenumber values.

UV-Vis Data Acquisition Protocol

-

Sample Preparation: a. Prepare a stock solution of this compound in spectroscopic grade ethanol at a concentration of ~1 mg/mL. b. From the stock solution, prepare a dilute solution (e.g., by a 1:100 dilution) to ensure the maximum absorbance is within the linear range of the spectrophotometer (ideally < 1.5 Absorbance Units).

-

Data Acquisition: a. Use a dual-beam UV-Vis spectrophotometer. b. Fill two matched quartz cuvettes with pure ethanol. Place one in the reference beam path and one in the sample beam path. c. Run a baseline correction (autozero) across the desired wavelength range (e.g., 700-250 nm). d. Replace the ethanol in the sample cuvette with the dilute sample solution. e. Scan the spectrum across the same wavelength range.

-

Data Processing: a. The software will automatically subtract the baseline and display the absorbance spectrum of the sample. b. Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, FT-IR, and UV-Vis data are grounded in fundamental spectroscopic principles and comparison with closely related structures. The detailed protocols provided herein offer a standardized methodology for obtaining and validating this data experimentally. This document serves as a valuable resource for scientists requiring a foundational understanding of the spectroscopic properties of this interesting "push-pull" azo compound, facilitating its identification, characterization, and application in future research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 577894, this compound. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Royal Society of Chemistry. 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids (Supporting Information). [Link]

-

NIST. 4-Amino-4'-(dimethylamino)azobenzene. [Link]

-

NIST. 4-Amino-4'-(dimethylamino)azobenzene. [Link]

-

Wikipedia. Azobenzene. [Link]

-

ResearchGate. UV-Vis spectral changes during photolysis of ,4'-diazidobenzophenone in.... [Link]

-

ResearchGate. FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex.... [Link]

-

National Center for Biotechnology Information. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. [Link]

-

U.S. Environmental Protection Agency. 4-Dimethylaminoazobenzene. [Link]

-

OEHHA. 4-Dimethylaminoazobenzene. [Link]

-

The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. [Link]

-

ResearchGate. The (FTIR) Spectrum of 4-dimethylaminobenzaldehyde. [Link]

-

lookchem. Cas 3805-67-2,this compound. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3805-67-2|4-Iodo-4-dimethylaminoazobenzene|BLD Pharm [bldpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE(3010-57-9) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

A Technical Guide to the Solubility and Stability of 4'-Iodo-4-dimethylaminoazobenzene for Researchers and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape

4'-Iodo-4-dimethylaminoazobenzene is a substituted azobenzene molecule of significant interest in various research domains, including materials science and as a potential chromophoric tag in biological systems. Its utility is fundamentally governed by its solubility in relevant solvent systems and its stability under various experimental and storage conditions. The presence of a dimethylamino group (a strong electron-donating group) and an iodo group (an electron-withdrawing and lipophilic group) on the azobenzene scaffold imparts a unique set of properties that dictate its behavior. This guide provides an in-depth analysis of these characteristics, offering both theoretical grounding and practical methodologies for the laboratory professional.

While specific quantitative data for this exact molecule is not abundant in publicly available literature, this paper synthesizes information from closely related analogues and fundamental chemical principles to provide a robust predictive framework.

Physicochemical Properties: A Snapshot

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄IN₃ | |

| Molecular Weight | 351.19 g/mol | |

| Appearance | Light yellow to Brown powder/crystal | |

| Melting Point | 162.0 to 166.0 °C | |

| Storage | Room Temperature (Recommended in a cool, dark place, <15°C) |

Part 1: Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] The molecular structure of this compound, featuring a large, nonpolar aromatic system, suggests poor solubility in aqueous solutions. The parent compound, 4-dimethylaminoazobenzene, is described as practically insoluble in water.[2][3] The addition of a large, hydrophobic iodine atom further decreases its affinity for polar solvents. Conversely, its aromatic nature and the presence of organic-soluble groups indicate good solubility in many organic solvents.

Predicted Solubility in Common Laboratory Solvents

Based on the structure and data from related compounds[2][3], the following solubility profile can be anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble to Highly Soluble | The large nonpolar surface area of the azobenzene rings interacts favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Highly Soluble | These solvents possess a balance of polarity and nonpolar character, effectively solvating the entire molecule. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These are strong, versatile solvents capable of dissolving a wide range of organic compounds. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | The nonpolar character of the molecule dominates, but some solubility is expected due to dipole-dipole interactions. |

| Aqueous (Neutral) | Water, Phosphate-Buffered Saline (PBS) | Practically Insoluble | The hydrophobic nature of the molecule prevents effective solvation by water.[2][3][4] |

| Aqueous (Acidic) | Dilute HCl, Mineral Acids | Slightly Soluble to Soluble | The dimethylamino group can be protonated in acidic conditions, forming a salt and increasing aqueous solubility.[2][3] |

Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of this compound.

Caption: Workflow for systematic solubility assessment.

Protocol for Quantitative Solubility Determination

-

Preparation: Accurately weigh a small amount (e.g., 2 mg) of this compound into a glass vial.

-

Solvent Addition: Add a measured aliquot of the chosen solvent (e.g., 100 µL) to the vial.

-

Equilibration: Cap the vial and agitate vigorously using a vortex mixer for 2-5 minutes. Allow the solution to equilibrate at a controlled temperature (e.g., 25 °C) for at least 24 hours to ensure saturation.

-

Phase Separation: Centrifuge the vial to pellet any undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a UV-Vis spectrophotometer or HPLC.

-

Calculation: Determine the concentration of the diluted sample against a standard curve. Back-calculate to determine the concentration in the original supernatant, which represents the solubility.

Part 2: Stability Profile

The stability of a pharmaceutical or research compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[5] For azobenzenes, stability is a multifaceted issue encompassing sensitivity to light, heat, pH, and redox conditions.

Photostability

Azobenzenes are renowned photoswitches, undergoing reversible trans-cis isomerization upon exposure to light.[6] This property means the compound is inherently photosensitive. The more stable trans isomer can be converted to the metastable cis isomer by UV or visible light, depending on the substitution.[7] This isomerization is a physical change, but prolonged or high-energy irradiation can lead to irreversible chemical degradation (photodegradation).[7][8]

-

Causality: The azo bond (-N=N-) is the chromophore responsible for light absorption and isomerization. The electron-donating dimethylamino group and the electron-withdrawing iodo group will influence the absorption spectrum and, consequently, the wavelengths of light that can induce isomerization and potential degradation.

-

Self-Validation: A photostability study is self-validating when it includes dark controls (samples protected from light) and chemical actinometry or a calibrated light source to ensure consistent and measurable light exposure.

-

Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., methanol, acetonitrile, water with co-solvent). Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Place the unwrapped samples in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-UV lamps. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

-

Sampling: Withdraw aliquots from both the light-exposed and dark control samples at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Analysis: Analyze the samples immediately using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradants).

-

Data Interpretation: Compare the chromatograms of the exposed samples to the dark controls. A loss of the parent peak area and/or the appearance of new peaks in the exposed sample indicates photodegradation.

Thermal Stability

The parent 4-dimethylaminoazobenzene is stable under normal temperatures and pressures.[2][3] The melting point of the iodo-derivative is relatively high (162-166 °C), suggesting good thermal stability in the solid state. In solution, the primary thermal process for azobenzenes is the thermal relaxation of the cis isomer back to the more stable trans isomer.[9][10] True thermal degradation would require significantly higher temperatures.

-

Sample Preparation: Prepare solutions or dispense solid aliquots of the compound in sealed vials to prevent solvent evaporation.

-

Incubation: Place the vials in ovens set at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Time Points: Store samples for a defined period, with sampling at intervals (e.g., 0, 1, 2, 4, 8 weeks).

-

Analysis: At each time point, remove a vial, allow it to cool to room temperature, and analyze its contents by HPLC for purity and by visual inspection for color changes or precipitation.

-

Kinetics: The degradation data can be used to estimate the shelf-life at room temperature using the Arrhenius equation.

pH Stability (Hydrolytic Stability)

The azo bond is generally stable to hydrolysis across a wide pH range. However, the dimethylamino group makes the molecule basic. In strongly acidic or basic solutions, especially at elevated temperatures, degradation can be forced. The rate of thermal cis-trans isomerization of amino-substituted azobenzenes is known to be pH-dependent in aqueous solutions.[11][12]

-

Causality: At low pH, the dimethylamino group becomes protonated, which can alter the electron density of the entire molecule and potentially affect the stability of the azo bond. At high pH, hydroxide ions could potentially initiate nucleophilic attack, although this is less common for the robust azo linkage.

Caption: Key environmental factors influencing stability.

Oxidative and Reductive Stability

The azo group is susceptible to both oxidation and reduction.[13]

-

Oxidation: Strong oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) can cleave the azo bond, leading to the formation of nitro compounds or other degradation products.[14]

-

Reduction: Reducing agents (e.g., sodium dithionite, catalytic hydrogenation) can reduce the azo bond to a hydrazo intermediate (-NH-NH-) and ultimately cleave it to form two separate amine compounds.

This susceptibility is a key consideration in formulation, where excipients or atmospheric oxygen could potentially act as oxidizing agents over time.

-

Reagent Preparation: Prepare a solution of an oxidizing agent, such as 3% hydrogen peroxide in water.

-

Reaction: Add the oxidizing agent to a solution of this compound.

-

Monitoring: Monitor the reaction over time (e.g., 1, 4, 8, 24 hours) at room temperature and/or a slightly elevated temperature (e.g., 40°C).

-

Analysis: Analyze samples by HPLC to determine the rate of degradation and identify major degradation products, which can be further characterized by LC-MS.

Summary and Recommendations for Handling and Storage

-

Solubility: this compound is predicted to be highly soluble in polar aprotic solvents like DCM, THF, DMF, and DMSO, and poorly soluble in water. For aqueous applications, consider formulation at low pH or the use of co-solvents.

-

Storage: The compound should be stored in the solid form in a cool (<15°C), dark, and dry place. Amber vials or containers wrapped in foil are recommended to protect from light.

-

Handling in Solution: Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or -20°C) and protected from light. For long-term stability, consider degassing the solvent to remove oxygen.

-

Formulation: When formulating, avoid strong oxidizing or reducing agents. The pH of the formulation should be carefully controlled, likely within the neutral to slightly acidic range for optimal stability.

By understanding these fundamental solubility and stability characteristics, researchers and drug development professionals can design more robust experiments, develop stable formulations, and ensure the integrity and reliability of their results.

References

- U.S. Environmental Protection Agency. (1999). 4-Dimethylaminoazobenzene. EPA. [https://vertexaisearch.cloud.google.

- Chem-Impex. 4-Dimethylaminoazobenzene. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJG6wS8RYyzoPgFeCnkkj2eHzLUcbAEVjJR5rCc_Sz44K4U1piTxVp4Jayz9JDCNnyAF8GylNBVAIjUmSvYfUZdVaCAy5aRaN9a7cf3FBcGJyY433iI8vTWxzpn8AIdWlhYMw=]

- TCI AMERICA. This compound. TCI AMERICA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa7bbouxyrkpWs21P791FNB6_WmfFiElUaql4MAQFrJvphLNWQ3Pqx5WiJmyyOpzokeuuYS3fJ3wzh__2IOpW6U6J-7fnqvq1eW6GFR2NVj_drNnSa_YEQF02ai1V7qO_T6a9xeA==]

- EPRA Journals. (n.d.). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXmx0aBdFnrCS4YRHwfmIHfhbNpkajBj6V8K3Q5TJsnPt-dmSfwKIqiRYXoAvGTPw3hEtiWy9z865nTU8xh8twRjj1uxWXTmYJMfRruvjr9Xoz9--aP3PDOnzNeFeIEmjrsJHLvewndUVZpqhEDBy5zjYe8aavTPqe_X6lniEKFmT5k2s2ZNs=]

- ResearchGate. (n.d.). Photostability of substituted 4-diethylaminoazobenzenes. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs01rXbtVUBqOi7rgGusY1rYvSd6q2BZT2Zwc7BdaBZrv9B0oYXZAkn80LPnaM3CPqhgGN8A-OGinSO1c6EY5tkbcO6mlT4-9i0tdBSoANfx7tXpm9gEuFm7y9ZRIXjn3xf21XzINnOrwsNZj7pGQpmUbvOw-2EOD6zxRRgMklch6vu1QK4hvbPYZkvjiO3JPN9G3bBVkqQE8Oa_HVE9B653wx0sU=]

- ACS Publications. (2024). Electrochemistry of Azobenzenes and Its Potential for Energy Storage. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv6UrU7AgJsZqLsQfocY0iqQyXL6dj9O3moyxvKFRw1AO19PvVPbg6nGZHNII737rXqggv6CnBIE_zl93iQNWD8uQ398tx3iuN_TnKIM7h0ePcSzWY0-c-3pP6X1dNGk9T-pS-YZgzbUbhPA==]

- PubMed. (2018). Photostabilization strategies of photosensitive drugs. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn5CychFOQYOO5HjKwm1_0UvBssZvlHVS83FnWNvy2rDieMFkQHJOt9Ir60XsLI2WVVTyL95mLeMxDzrP-oCvFtHaMdvHbXfX8A1imxP6ipInRhmUacUnWyUKno9fKJR0t6f7j]

- LibreTexts. (2023). Solubility of Organic Compounds. LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6lWc33PQw-Uow3A5tMJmIor6c5CLY8aSIxQpBL8NciJ4dXe3kuxDnYmm4VmqSbNJe_v9pdJY01TcPvmtHKKkERAauGQBUW6HboRlP-rCTNIcgmk7Xn8ajfW9kWOzGbrtVFHsEQrr1_Kw1of1D-bBmaK_kmlMzq1C6wfPBW2WHeRxXnuTeREZ-]

- ACS Publications. (n.d.). pH-Dependent cis → trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution. The Journal of Physical Chemistry A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYzJlrPPp2aaS-9M1KI_YVRox6h9y21p_jzpaEkwBsFl1d-ylCceN7SzL4lIrStAnO31VTuS4YnJIVNxR7hTwMmumwV-qwiS7cNg-izR3XaFoMk-cXHFSEaQeGNqDhw3wrGkRoNnIqRh4=]

- ACS Publications. (2023). Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. ACS Central Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKaCO64SY2PiKqxOkF745Znq-SHzOXTe2JfPL2agYcBLWLAr0Nd9KHJ9qCH9RrF-HYEqfoRmGK3O_z2tsa_1MnyXAF3X_-zypI38-rd7uzcsTBzwdBJosgvhRPDBvvYjouWir1-YZdGLIq3EE2iQ==]

- ScienceDirect. (2009). Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIoIY1uXbxnx-QhrhXyjXK5h-d3EdjzpGntzL1HORIu4FEVig5nqUWj7-y-J-jC6BeiZlrrHzEF9jnHDtbgHn-L6gFGvD7LcSGQDxpPPM6vJHPmROhwUTy-HH1aS6FrTXUGiLZ6rWvUN5Wc95DDL9W0SzLn-eUKZsORVVPuyU8-_1xmIFekBhvZ3OaFqM_ODtD1SuO0G3S8EXFVm57IJwA0Q0UquBaGV8U3g==]

- University of Plymouth Research Portal. (n.d.). Stability and compatibility of four cytotoxic drug infusions in the Graseby 9000 ambulatory pump. University of Plymouth Research Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_wHYeJVR8tjsTGSh3NfN9ZEoYmsmSTRUQ2zRezN7UfXP86C6tHoneoRmrTN6uaz2m-eTSVTChbKTiC5GrJsR9sZlFH1cnIOR8IpPPBHyBaeGik7-0UJ0puJzGXy1I1U6lOlfUuKHPfrK-4_zAYw9syGY4fz1eg0tz4kL0cn9qxhM0a5qsLXwQRxFvZl94IeFqCGFmdxh77ZYJVHvHa-1G9UUwH83wx1ZxFq9TyMyeZl_-_A==]

- NIH. (n.d.). Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHfWm9mvqmNFQZa2h-U49EhCgXIjpvSz9KNpio4CU22YwnfX8c1e1jNJcgrWAponyfF2-AeB42mXXxB6QGMXyRxrevdbVk7CVQ_DH4pUVTkUjkmYqOdwi2Uz5HnBMm39ujwwSKelFgUBfdsJA=]

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRtlUNgqV1RJ5O618GODxsLkgxoGB09Gz3kcBw-bzjGcNdBY8fetXCeFwFsU_DiAA2Aw-izBKGTcyIqw8Kxl6u9qqkWsx4VV1cSARW8I7fBReWJr7I53l8HU-sVMn0D-vCMeG5]

- ResearchGate. (n.d.). pH-Dependent cis -> trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHjScu-c_snY-5f6IA_8b4q2dFwWwotc_t7bFod89BL3sUaXi9_btCJkbIqn3e-EkZ-WfTqehieDaArpg0Qby18Z3jjIM9kHLlvK3Am6Snkk0gdG0q_bJedI4xOmfewR6BMiDRCpEXG2T_SiCGXWhmhnvQE9edO0KhZ2usBxUxh8RcF7KIgBOtLl9cxb3qu1JsdmS8bEgNMAL6f9GwE2_UhCwAgpyS1MAhamsDJTJcsNqHueDxq9hFo773n_Zzi_vwCQ==]

- Justus-Liebig-Universität Gießen. (n.d.). The Redoxchemistry of Azobenzene Photoswitches for Energy Storage. JLUpub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkxN1bRGoydEsMuxbD6YP5dEaLB82C_ut0l55BUwb0YzdVSCbNAE0bG4iCbDFgwTFceaBhnJRC98_MB9d19GjdNuRPjYGzVURfskpPR8_4aVRZUcIxIbIJUSaJwdyGvZjVb3nadj31vp2womV2ZwgAvi-EUMGPuiZYCHZuw1GGCTZxt956aIMj7nxu3Mveqj_CYcwN]

- ResearchGate. (n.d.). Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvankmBh0hEd1INkFMwPeDGnP4sSpGMOWUzeFynPcMONqltrI8DMLmk5xgjjhHJqryO71cQdZCjOwZW3m0YPARNAetQIRTcBsU3qQKBBZMCAnJBP7zpA1FVVLWqd4eS8E0U9EY0O4f-olceMAq_AtdP4nbmvsRNx8hxcvSZ76qUqxBGohJXHotL5lcQQ-6G5uhJFod5Hqg97byxqkTkJrhsXbFZkUnn7pUijVZHPmzsnmIrW98CaUnFuHnOxguU4siyNmMXmJHLAE5ktSYGlmUTqbWSFPRkRreY8g=]

- University of Groningen research portal. (2022). Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGedRK0gyaIeoiFPBfbKW2fFVR_ls2hLHCfeG2ox_BTSgom8Kmx9K2fE-F5Gu0KYuch9aeadwp1M9X0zbGxEBI9k3eTV1zEXGoonVg28wwbFx0SXAvSeeHti2Eb5B-TV0SfC52JMQYEfhwx_v56-b58xo0OCsWj]

- ResearchGate. (2009). Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. ResearchGate. [https://vertexaisearch.cloud.google.

- PubMed Central. (n.d.). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECv8rxq_fjsgUeLXjdvI9ywyCmGngffRd0s9Cbci6sSeEhwmXwrAaT4f8qu-wbV1x5fznP6qSSgPezi66vIeRBW6peWIPTlSk5usdH-tWDzK6wpydb1rLqC_oRIXjkz2O8LUdT1F2XLGxcdis=]

- Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9vt1pVw3lFlxXdU76gSoIX-8CAiMEtlP-J1FyAC_ROqhPaVEEIh_uYKnYf3_a6tvowUgHrILYupXO92bdKN2qB-qpzP5_G4AeFZDymS-5qxhhQLeMRpDPyj0jGRv_ZGqE4QAcLQf1QFyMYANRvW-86YYJsrZksgvh6YNMqbP95OjXJnAcTD0=]

- ACS Publications. (n.d.). The Sonochemical Degradation of Azobenzene and Related Azo Dyes: Rate Enhancements via Fenton's Reactions. The Journal of Physical Chemistry A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8vzDt9SNgN4OhrcN5Wpc6PCoGt-P2USEeYW9EB5KfoVK1Pki1urkTXcpZsCoiUuM1dmgnpYPGJoyu-_WV4PkG3jHN9pL3REJQFbZvi9CkCPcLloVEW1Ldvy6XQP-g5DlMTPjRog==]

- IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. IIP Series. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjbecKjFwLuJMrD27b1NrPoAG0s6Om-2zpeFSbXDdFMBLJJb3mi-vVqUaBUnRtqoy00g-1eY5N6yFEt-lNN0eIIiXj8YZPdLouMfRsNp-reD4U5dPhVx9ym8iHAzOzZHHuoIqiLb5_aMWEcw-fTKi_Qho0L56vxKEGDmra]

- SpringerOpen. (n.d.). Stability evaluation of [18F]FDG. SpringerOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3GxkFoZe0bKZOxpOXXVd1H_wav8N8jnnX0SJM89-uw-13-LSj3FoKAsS4vAtYvl0Wdm3gfVO7pYCczQ_oQLh0C7TeLfIGZuUsDbShr8GeEd3zMK-x6yjL49o=]

- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Review On Photostability Studies and Methods To Enhance Photostability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUmJg-g1E6Pd6DQFL8VAFDthUiFQclGQgqhcFi0I8Fdoxafa2KrgZ8VJdyVC164JKdHp8s2EqbnsA1wih1HICkVX9BnjQcTjLeQjov4OPJdbdHKY4fmiQKeoolgYMiTg1UOm9QqbJ2WfBoxJByFc9NcwPkeyLe_splONfbeDe294e5e8Ls]

- PMC. (2022). Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu9avIpNMWcRavp0uBuY4BTFnP2B2FKuH9uwZozOKLrs9m9MJPiJV7DSiGt1rH5mT2kQvrP2drNM_JXmnT1n0d9x-GS3iUTRQ8oG_IMhgkTNzUeFwYn4W30coSTeoWB_JbnF6DUmMz6Vene3o=]

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtidKOP2Z16cgvYdH1TPBksG02OqsdcHmaL58c9glYlQdNCE_iLeP2TnkaSPoBwZ0gpCUVJWKLtxuKfSuinO4X4VJt1UyNYfea8Vhczy3Ll9V_IWxGL3FQs1DhCZc-FuKHmT7QZuVg7c3kcSh_Oao-gCjg5jg7sMia-hOV1cnawwvTOtLEaEsTdzP92hO6CB07gpoiS4sunA==]

- RSC Publishing. (2018). Theoretical study on the reaction mechanism of the thermal cis–trans isomerization of fluorine-substituted azobenzene derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOxcwxJhprs_8TRC6qekTpCA9dUDxLzVw-vphtsfKLzWNd6FmGoIuPUx-kc51UO4rBbXtmNupA_VPWeARVOgw82xgszgTkMFjK8jHAdGRtQhbsOqQPf1kf6_qfNmi88V59VFKHlOM_GOLZyStL-1j-IloHVa71HNNf]

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [https://vertexaisearch.cloud.google.

- NJ.gov. (n.d.). 4-DIMETHYLAMINO- AZOBENZENE HAZARD SUMMARY. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF54WXDG2bWT95p3ONnhLjo5YnH46K12tM4wBHl-Exy7EfYH8B72DG344XpAtcWXskd0XN7AbMdOD-hj349R8j02dVkFjlkJGqIRihI7Nbdjsnylr27RGDDVxbRRkdGw3Sp3lurWisvvT8MTA-VV3CfRw==]

- ResearchGate. (n.d.). pH-Dependent Cis-Trans Isomerization Rates for Azo Dyes in Aqueous Solution. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKmCir-FkrwBDwhcJixrcO3fEGS9zBYLOdODqvXlTh-ewcoA5de7Wo5WEcdXlXD8b3e0MBvtFUZcz5YDkdmHp3CnNda39VtOGIiPf_JQ4xa0C7aCYnfTRvnOjOY_3r8ojccdg68MinyUQG0Lu6vPwLGywPasktW6-ZLVkUDWoZLb2zu4th8hxIneH0FlJLbX1ddzymYNEo8WDrQ_SOeV0AL0XnfoU-3VGE3QTdjtiRRJgoKlGbVhBuyg==]

- PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT7bzdePjVRrgJPOpKkP8CBg8rFZviSnPUmajRFfAJ1MDiKeknMYUYsxK1eRsZ-kaA4vBMGD-7y0ZqTsK7bYgG4-UQVdDOmggl_dd9O0_mDXwQOWzK_UX4f6Df9b4F5ty9YYeg0EMSGChl_8-TbMPfVUEavMFziqwcaY8JAg4W]

- Oxford Academic. (n.d.). Thermal Isomerization of Azobenzenes. III. Substituent, Solvent, and Pressure Effects on the Thermal Isomerization of Push-pull Azobenzenes. Bulletin of the Chemical Society of Japan. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0F5usFu7z46Ye4hkPv0TNNoW251LEFsmvr2yxNIhyC2SjYfH4fVI0OLu4a2zPbyqa1kM2aHNrc0tt313g1YoezmrcxBtA4l6P0ZLb5ql_oilxo9Hx7is4K5yYpmFnomlcCLgYp8CipC8YAq-n_Vhd3k8=]

- PubMed. (2019). Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_KNahcJyxqIgCtYbghKgWKXFzvBxWOZBSyau71Q0m76z6l7RphvsnbtpvkKa79V3m4m46GmmgrCtudjZbWXBN2GJVaL9TZG71MzFnBOISKBCDzdOxyjzzSGILcoFK-UIvDTrh]

- ResearchGate. (n.d.). Chemical and biological characterization of 4'-iodo-4'-deoxydoxorubicin. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0BmtA028-INgHzVeogdQHAfCj541YlvMGmYlJ1kKSp6CJZYyeFhwq8cngoGt7ZShvu6xl-42NkH5h9pyeztv9DBmEp3VQrR6yoK5biSNMpR7D8p1RA9mJUTrek5eaDiXVhwizbnAu2Vk5Dy3XkucLDv-itkWoQeEeAs4PkmFJhpa1gPA5hC95yMWLfrWuQHv8-wJeUHdYtW-OZPVgfxITzELs2LBGjUIASL0zuxjNIYzeyn0=]

- ResearchGate. (n.d.). The Oxidation of Azo Dyes and its relation to Light Fading. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTY0uWbI43QFzuSx67ciwykajaBmeaUyEyq3xsmRqc07ozgU_dRJx6iIxBZAB1xzYD-AoHIpEeP_X-qbdaNYNsTgLMmX9gkGnJQTzZ65arl-wezaN_jzPEXUgaO9_aINTUo0NfRENcWzO1Yc8rFOPhmzH8bD97ocbBx_P6ypt2vLUh1kfytWAMEM0EYTWZK3768xx0FPm8ASQGeS2wtnXP_44rzaOa4lU=]

- ResearchGate. (n.d.). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxu_iZ-8DnNEDyMgkODZHff9ySPaDL_NLMP39I4GkJbEAUCDicxRhgmsTR9PIkP-LUAZZ5iLQZgGfHYTAqFO7Z7whR6VHIkYE70RObgUzWXqlRDNH3OV6UzSHSjLhlvkofdfsJGOlNQOY_hMhIi7TQ4bZciHsdH3x71sHZrTHy95ocvqHeAZFNuuQpwGLsHYJm8NUf1SEQ87xA_qhoJdrwgwetr3u-dAHnUNDWUrUuRCuba6eqBYHgPI6o5p5BAgang1XibBx4t6HZvCvU]